Cas no 61319-98-0 (4-chloro-2-methyl-1,7-Naphthyridine)

4-chloro-2-methyl-1,7-Naphthyridine structure
61319-98-0 structure
Product Name:4-chloro-2-methyl-1,7-Naphthyridine
CAS No:61319-98-0
MF:C9H7ClN2
MW:178.618280649185
MDL:MFCD19690486
CID:484281
PubChem ID:12299136
Update Time:2025-04-23

4-chloro-2-methyl-1,7-Naphthyridine Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-2-methyl-1,7-Naphthyridine
    • 1,7-Naphthyridine, 4-chloro-2-methyl-
    • 4-Chloro-2-methyl-[1,7]naphthyridine
    • AS-36589
    • SCHEMBL19953773
    • CS-0340067
    • MFCD19690486
    • AKOS027254716
    • DTXSID90486137
    • 61319-98-0
    • SB37929
    • MDL: MFCD19690486
    • Inchi: 1S/C9H7ClN2/c1-6-4-8(10)7-2-3-11-5-9(7)12-6/h2-5H,1H3
    • InChI Key: BTWUWVSDZFRDGY-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C)N=C2C=NC=CC2=1

Computed Properties

  • Exact Mass: 178.02991
  • Monoisotopic Mass: 178.0297759g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 25.8Ų

Experimental Properties

  • PSA: 25.78

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4-chloro-2-methyl-1,7-Naphthyridine Suppliers

Amadis Chemical Company Limited
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(CAS:61319-98-0)4-chloro-2-methyl-1,7-Naphthyridine
Order Number:A1039668
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:06
Price ($):782.0
Email:sales@amadischem.com

Additional information on 4-chloro-2-methyl-1,7-Naphthyridine

Professional Introduction to 4-chloro-2-methyl-1,7-Naphthyridine (CAS No. 61319-98-0)

4-chloro-2-methyl-1,7-Naphthyridine, identified by its Chemical Abstracts Service number CAS No. 61319-98-0, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic organic compound belongs to the naphthyridine class, which has garnered considerable attention due to its versatile applications in drug development and biological studies.

The molecular structure of 4-chloro-2-methyl-1,7-Naphthyridine consists of a fused bicyclic system containing nitrogen atoms, with a chlorine substituent at the 4-position and a methyl group at the 2-position. This specific arrangement imparts unique chemical properties that make it a valuable intermediate in synthesizing various pharmacologically active agents. The presence of the chlorine atom enhances reactivity, allowing for further functionalization, while the methyl group contributes to steric and electronic effects that influence binding interactions with biological targets.

In recent years, research into naphthyridine derivatives has expanded dramatically, particularly in the context of developing novel therapeutic agents. The scaffold of 4-chloro-2-methyl-1,7-Naphthyridine has been explored for its potential in addressing a wide range of diseases, including infectious disorders and chronic conditions. One notable area of investigation has been its role in antiviral and antibacterial applications. Studies have demonstrated that modifications of this core structure can lead to compounds with enhanced efficacy against resistant strains of pathogens.

Moreover, the pharmaceutical industry has leveraged the adaptability of 4-chloro-2-methyl-1,7-Naphthyridine in designing molecules that interact with specific enzymes and receptors. For instance, researchers have utilized this compound as a precursor in creating inhibitors targeting metabolic pathways implicated in cancer progression. The chlorine substituent at the 4-position serves as a handle for further derivatization, enabling the tuning of physicochemical properties such as solubility and bioavailability. Such attributes are critical for optimizing drug delivery systems and improving therapeutic outcomes.

The synthesis of 4-chloro-2-methyl-1,7-Naphthyridine involves multi-step organic reactions that highlight the compound's synthetic utility. Advanced synthetic methodologies have been employed to achieve high yields and purity, ensuring suitability for subsequent pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly effective in introducing functional groups while maintaining structural integrity. These advancements underscore the compound's importance as a building block in modern drug discovery.

The biological activity of derivatives of 4-chloro-2-methyl-1,7-Naphthyridine has been extensively studied in preclinical models. Researchers have observed promising results in terms of inhibiting key enzymes involved in inflammation and oxidative stress. Such findings align with current trends in developing therapeutics aimed at modulating immune responses and mitigating tissue damage associated with chronic diseases. Additionally, computational modeling has played a pivotal role in predicting how structural modifications might affect biological potency, further accelerating the drug development pipeline.

In conclusion, 4-chloro-2-methyl-1,7-Naphthyridine (CAS No. 61319-98-0) represents a cornerstone compound in pharmaceutical research due to its structural versatility and functional adaptability. Its role as an intermediate in synthesizing bioactive molecules continues to drive innovation across multiple therapeutic areas. As scientific understanding evolves, it is anticipated that new applications for this compound will emerge, reinforcing its significance in addressing global health challenges.

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Amadis Chemical Company Limited
(CAS:61319-98-0)4-chloro-2-methyl-1,7-Naphthyridine
A1039668
Purity:99%
Quantity:1g
Price ($):782.0
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